2-Fluoroisobutyric acid
Overview
Description
2-Fluoroisobutyric acid is an organic compound with the molecular formula C4H7FO2. It is a derivative of isobutyric acid, where a fluorine atom replaces one of the hydrogen atoms on the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroisobutyric acid can be synthesized through several methods. One common approach involves the reaction of 2-bromoisobutyric acid ester with hydrofluoric acid and an oxidizing agent . Another method includes the reaction of 2-hydroxyisobutyric acid ester with hydrofluoric acid . These reactions typically require controlled conditions, such as low temperatures and specific catalysts, to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrofluoric acid as a fluorinating agent. This method is economically and ecologically advantageous, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroisobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrofluoric acid, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include this compound esters, alcohols, and ketones, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-Fluoroisobutyric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoroisobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, making it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Isobutyric acid: The parent compound, differing by the absence of the fluorine atom.
2-Fluoro-2-methylpropanoic acid: Another fluorinated derivative with similar properties.
2-Fluoro-2-methylpropionic acid: A closely related compound with slight structural variations.
Uniqueness: 2-Fluoroisobutyric acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it more suitable for certain applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-fluoro-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOWZQRNZLBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382325 | |
Record name | 2-Fluoroisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63812-15-7 | |
Record name | 2-Fluoroisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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